![molecular formula C27H46ClNO4 B12680170 Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride CAS No. 93777-18-5](/img/structure/B12680170.png)
Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride is a quaternary ammonium compound with the molecular formula C27H46ClNO4 and a molecular weight of 484.1 g/mol. It is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride typically involves the quaternization of dodecylamine with benzyl chloride, followed by the acetylation of the resulting product with acetic anhydride . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified through processes such as distillation or crystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and personal care products.
Wirkmechanismus
The mechanism of action of Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include phospholipids and proteins within the cell membrane, and the pathways involved are related to membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecylbenzenesulfonic acid: A surfactant with applications in detergents and cleaning agents.
Uniqueness
Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds.
Eigenschaften
CAS-Nummer |
93777-18-5 |
|---|---|
Molekularformel |
C27H46ClNO4 |
Molekulargewicht |
484.1 g/mol |
IUPAC-Name |
bis(2-acetyloxyethyl)-benzyl-dodecylazanium;chloride |
InChI |
InChI=1S/C27H46NO4.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-28(20-22-31-25(2)29,21-23-32-26(3)30)24-27-17-14-13-15-18-27;/h13-15,17-18H,4-12,16,19-24H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XBEANSGDACVEFX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CCOC(=O)C)(CCOC(=O)C)CC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



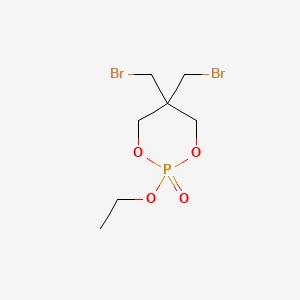
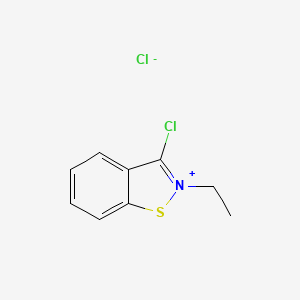
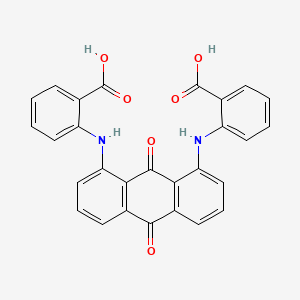

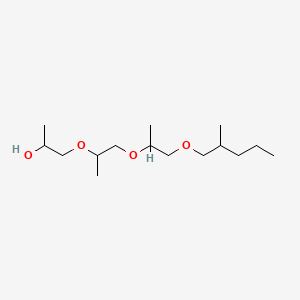
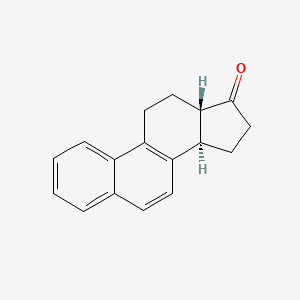
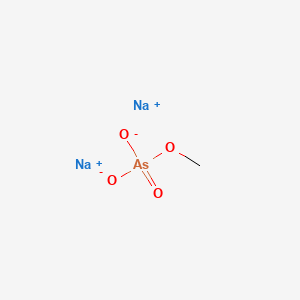

![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)

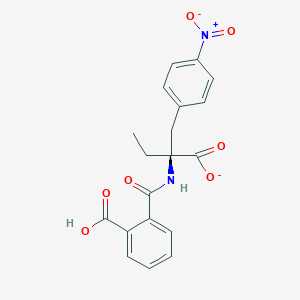
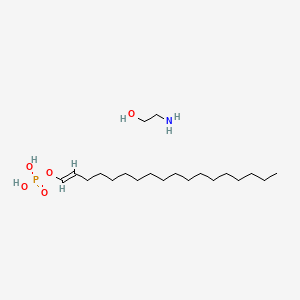
![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
